molecular formula C11H8BrClN2O2 B14429265 5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine CAS No. 83767-99-1

5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine

Cat. No.: B14429265
CAS No.: 83767-99-1
M. Wt: 315.55 g/mol
InChI Key: CJNLFCIOKHAOSL-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine and a methoxy group linked to a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine typically involves multiple steps. One common method starts with the bromination of 2-methoxypyrimidine to introduce the bromine atom at the 5-position. This is followed by the nucleophilic substitution of the methoxy group with 4-chlorophenol under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine is unique due to the presence of both bromine and a chlorophenoxy group, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic characteristics .

Properties

CAS No.

83767-99-1

Molecular Formula

C11H8BrClN2O2

Molecular Weight

315.55 g/mol

IUPAC Name

5-bromo-2-[(4-chlorophenoxy)methoxy]pyrimidine

InChI

InChI=1S/C11H8BrClN2O2/c12-8-5-14-11(15-6-8)17-7-16-10-3-1-9(13)2-4-10/h1-6H,7H2

InChI Key

CJNLFCIOKHAOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCOC2=NC=C(C=N2)Br)Cl

Origin of Product

United States

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